N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide
Description
N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a diphenylmethyl group, a methoxy group, and a methylsulfamoyl group attached to a benzamide core.
Properties
IUPAC Name |
N-benzhydryl-4-methoxy-3-(methylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-23-29(26,27)20-15-18(13-14-19(20)28-2)22(25)24-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21,23H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALKUTJQGRPVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with diphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(methylsulfamoyl)benzamide.
Reduction: Formation of N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets. For example, it may act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity . The compound may also interact with cellular receptors, modulating signaling pathways involved in disease processes.
Comparison with Similar Compounds
N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide can be compared with other benzamide derivatives:
N-benzimidazol-2yl benzamide: Known for its hypoglycemic effects and activation of glucokinase.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Exhibits antimicrobial activity.
N,N-diethyl-3-methylbenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
